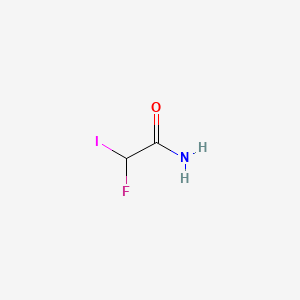

Iodofluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBAQRIPIOXEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382051 | |

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-13-0 | |

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Iodofluoroacetamide synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Iodofluoroacetamide

Introduction

This compound (FCH₂CONH₂) is a halogenated organic compound of significant interest to researchers in biochemistry and drug development. As a derivative of the highly toxic metabolic poison fluoroacetamide, its unique combination of iodine and fluorine atoms makes it a valuable tool for various scientific applications, including as an alkylating agent and a probe in mechanistic studies.[1][2] The iodine atom provides a reactive site for nucleophilic substitution, while the fluorine atom can influence the molecule's electronic properties and serve as a useful probe for ¹⁹F NMR studies.

This guide, intended for chemistry professionals, provides a comprehensive overview of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the practical insights necessary for achieving high purity and yield.

PART 1: Synthesis of this compound via Halogen Exchange

The most direct and efficient route to synthesize iodoalkanes is through a halogen exchange (Halex) reaction, famously known as the Finkelstein reaction.[3][4][5] This method is particularly well-suited for producing this compound from a more readily available 2-chloro- or 2-bromo-2-fluoroacetamide precursor.

Core Principle: The Finkelstein Reaction

The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] In this process, an iodide ion (from a salt like sodium iodide) acts as the nucleophile, attacking the electrophilic carbon atom bearing a different halogen (the leaving group, typically chloride or bromide) and displacing it.

The key to the reaction's success lies in the choice of solvent, which is typically anhydrous acetone. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[3] According to Le Châtelier's principle, the precipitation of these sodium salts from the reaction mixture drives the equilibrium forward, leading to a high yield of the desired iodo-substituted product.[3]

The C-F bond is significantly stronger and less prone to nucleophilic attack than C-Cl or C-Br bonds under these conditions, allowing for selective replacement of the chlorine or bromine atom without disturbing the fluorine substituent.

Experimental Workflow: Synthesis

The following diagram outlines the general workflow for the synthesis of this compound from a bromofluoroacetamide precursor.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-fluoroacetamide (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material).

-

Addition of Reagent: Add sodium iodide (1.5 - 2.0 eq) to the solution. The excess iodide helps to push the reaction equilibrium towards the product.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-12 hours. The progress of the reaction can be monitored by the formation of a white precipitate (NaBr) and by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid NaBr precipitate using suction filtration and wash the solid with a small amount of cold acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove any residual iodine), water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which can then be taken for purification.

PART 2: Purification Strategies

Obtaining high-purity this compound is critical for its intended applications. The primary impurities are typically unreacted starting material and potential side products. The two most effective purification methods for a solid organic compound of this nature are recrystallization and silica gel chromatography.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[6][7][8][9] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures.

Detailed Protocol: Recrystallization

-

Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find one that provides high solubility at its boiling point and low solubility at 0-5°C.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with swirling until the solid completely dissolves.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]

-

Cooling and Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

-

Collection: Collect the purified crystals by suction filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[10]

-

Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Method 2: Silica Gel Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (the eluent).[11] Less polar compounds typically travel through the column faster than more polar compounds.

Detailed Protocol: Column Chromatography

-

Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Pass the eluent (a solvent or mixture of solvents, e.g., a hexane/ethyl acetate gradient) through the column. The polarity of the eluent is gradually increased to move compounds of increasing polarity down the column.

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Comparative Analysis of Purification Methods

| Parameter | Recrystallization | Silica Gel Chromatography |

| Principle | Differential Solubility | Differential Adsorption |

| Typical Yield | Good to Excellent (can have losses in mother liquor) | Good (potential for loss on the column) |

| Purity Achieved | High to Very High | Very High (excellent for close-running impurities) |

| Scale | Easily scalable from mg to kg | More complex and costly to scale up |

| Solvent Usage | Moderate | High |

| Time & Labor | Relatively fast and simple | More time-consuming and labor-intensive |

| Best For | Removing impurities with different solubility profiles | Separating compounds with similar polarities |

Decision Flowchart: Choosing a Purification Method

Caption: Decision tree for selecting a purification method.

PART 3: Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and integration of the methylene (-CH₂-) and amide (-NH₂) protons. ¹³C NMR will show the two distinct carbon signals. Crucially, ¹⁹F NMR will show a characteristic signal for the fluorine atom, likely coupled to the adjacent protons.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (77.06 g/mol for the FCH₂CONH₂ isotopologue) and can provide fragmentation patterns to further support the structure.

-

Gas Chromatography (GC): When coupled with a suitable detector (like a mass spectrometer), GC is an excellent method for determining the purity of the final product by showing a single major peak.[12]

Conclusion

The synthesis of this compound is reliably achieved through the Finkelstein halogen exchange reaction, a process driven by the principles of Sₙ2 reactivity and solubility.[4] The purification of the resulting solid product can be effectively handled by either recrystallization or silica gel chromatography, with the choice depending on the nature of the impurities, the required scale, and available resources. Careful execution of these protocols, grounded in a solid understanding of the underlying chemical principles, will enable researchers to produce high-purity this compound for their advanced applications in science and drug discovery.

References

- ACS Organic & Inorganic Au. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes.

- Google Patents. (n.d.). DE19702282A1 - Catalyst for Halex reactions.

- National Institutes of Health. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes.

- Khan Academy. (n.d.). Halogen exchange method (video).

- Organic Chemistry Portal. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.

- Request PDF. (n.d.). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction.

- Unknown Source. (n.d.). Recrystallization.

- Scribd. (n.d.). Halogen Exchange Reaction | PDF.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- Royal Society of Chemistry. (2024). Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion.

- Unknown Source. (n.d.). Recrystallization1.

- Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).

- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.

- Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac.

- YouTube. (2013). Recrystallization.

- Chemistry LibreTexts. (2022). Recrystallization.

- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide | PDF.

- ResearchGate. (n.d.). Substrate scope for α‐aryl‐α‐fluoroacetamide synthesis.

- ACS Publications. (n.d.). Investigation of Methods for Preparing Pure Secondary Alkyl Halides.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Google Patents. (n.d.). US2416607A - Method of preparing fluoroacetamide.

- National Institutes of Health. (n.d.). Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem.

- Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.

- Chemy.info. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide.

- Wikipedia. (n.d.). Fluoroacetamide.

- ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF.

- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.

- JYX. (n.d.). Synthesis of N‐Monosubstituted Sulfondiimines by Metal‐free Iminations of Sulfilimium Salts.

- ResearchGate. (n.d.). Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1....

- Sci-Hub. (2016). One-Pot Synthesis of Trifluoromethylated Iodoisoxazoles via the Reaction of Trifluoroacetohydroximoyl Chloride with Terminal Alkynes and N-Iodosuccinimide.

- ResearchGate. (n.d.). (PDF) An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water.

- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.

Sources

- 1. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iodofluoroacetamide: Properties, Reactivity, and Applications

Abstract

Iodofluoroacetamide (IFA) is a halogenated amide of significant interest in chemical biology and drug development. Its unique chemical structure, featuring both iodine and fluorine atoms on the alpha-carbon, imparts distinct reactivity that makes it a valuable tool for researchers. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. We delve into its mechanistic interactions, particularly its role as an alkylating agent for probing biological systems. Furthermore, this document offers detailed experimental protocols and critical safety information to equip researchers, scientists, and drug development professionals with the knowledge required for its effective and safe utilization.

Molecular Profile and Physicochemical Properties

This compound (FICH₂CONH₂) is a derivative of acetamide where one hydrogen on the methyl group is substituted by a fluorine atom and another by an iodine atom. This dual halogenation is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₃FINO | [1] |

| Molecular Weight | 184.96 g/mol | [1] |

| Appearance | Colorless crystalline powder | [2] |

| Melting Point | 107-109 °C | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 144-48-9 (for Iodoacetamide) | [1][3] |

Note: Data for this compound is limited; some properties are inferred from its close analog, Iodoacetamide.

Synthesis of Halogenated Acetamides

The synthesis of α-haloacetamides is a critical process for generating these valuable reagents. While specific synthesis routes for this compound are not widely published, analogous methods for related compounds like fluoroacetamide provide insight. A common approach involves the reaction of a haloacetyl halide with ammonia. For fluoroacetamide, a patented method involves heating potassium fluoride with ammonium sulfato-acetamide.[4]

The synthesis of more complex α-arylated α-fluoroacetamides has been achieved using unsymmetric diaryliodonium salts in a metal-free arylation reaction, highlighting advanced methods for creating substituted fluoroacetamides.[5]

Diagram: Conceptual Synthesis Pathway

The following diagram illustrates a generalized, conceptual pathway for the synthesis of an α-haloacetamide, which can be adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The primary utility of this compound stems from its function as an alkylating agent .[6][7] Alkylating agents are a class of compounds that attach an alkyl group to nucleophilic sites in organic molecules.[8][9] In a biological context, the most significant targets are the nucleophilic side chains of amino acids.

The Role of Halogens

The reactivity of α-haloacetamides is governed by the nature of the halogen, which acts as a leaving group. Iodine is an excellent leaving group due to its large size and the relative weakness of the carbon-iodine bond. The presence of the electron-withdrawing fluorine atom on the same carbon atom further enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Cysteine Alkylation: A Key Interaction

The thiol group (-SH) of cysteine residues is a primary target for this compound.[10] Cysteine's thiol is highly nucleophilic, especially in its deprotonated thiolate form (S⁻).[11][12] The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.

Diagram: Sɴ2 Alkylation of Cysteine

This diagram illustrates the mechanism by which this compound alkylates a cysteine residue.

Caption: Sɴ2 mechanism of cysteine alkylation by this compound.

This specific and covalent modification is the foundation for many of its applications in proteomics and drug development, such as:

-

Enzyme Inhibition: Irreversibly modifying active-site cysteines to inhibit enzyme function.

-

Cysteine Reactivity Profiling: Quantitatively assessing the accessibility and reactivity of cysteine residues across the proteome.[11][13]

-

Protein Labeling: Attaching probes or tags to proteins for detection and analysis.[14]

Iodoacetamide, a related compound, is one of the most commonly used alkylating agents in proteomics for preventing the re-formation of disulfide bonds after reduction.[15]

Applications in Research and Drug Development

The ability of this compound to selectively target and covalently modify cysteine residues makes it a powerful tool.

Probing Cysteine Function

Due to the diverse roles of cysteine in catalysis, regulation, and protein structure, mapping their reactivity provides deep insights into biological processes.[11] Isotope-coded versions of iodoacetamide-based probes have been developed to enable quantitative mass spectrometry-based profiling of cysteine reactivity, providing valuable information on post-translational modifications or inhibitor occupancy.[11]

Drug Development

Many enzymes, including proteases and kinases, rely on a critical cysteine residue in their active site. This compound can serve as a scaffold or warhead for designing targeted covalent inhibitors. By attaching it to a molecule that selectively binds to the target protein, researchers can achieve highly specific and irreversible inhibition.

Experimental Protocol: Protein Alkylation

This protocol provides a generalized workflow for the alkylation of cysteine residues in a protein sample for proteomics analysis.

Objective: To reduce and irreversibly alkylate cysteine residues in a protein sample to prevent disulfide bond reformation and prepare the sample for mass spectrometry.

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) solution (500 mM stock)

-

This compound (IFA) solution (1 M stock in a suitable solvent like DMSO)

-

Urea (8 M)

-

Incubator/Thermomixer

Procedure:

-

Denaturation: To 100 µL of protein extract (approx. 1 mg/mL), add an equal volume of 8 M Urea. This unfolds the proteins, exposing the cysteine residues.

-

Reduction: Add DTT to a final concentration of 10 mM. Incubate the mixture at 56°C for 30 minutes.

-

Causality: This step reduces all disulfide bonds (S-S) to free thiols (-SH), making them available for alkylation.

-

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add IFA solution to a final concentration of 25 mM. Perform this step in the dark to prevent the degradation of the light-sensitive iodo-group. Incubate at room temperature for 20 minutes.

-

Causality: The IFA covalently binds to the free thiols, adding a carbamidomethyl group. This prevents the re-oxidation and reformation of disulfide bonds.[15] Performing this in the dark is crucial as iodo-compounds can be light-sensitive.

-

-

Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted IFA.

-

Sample Cleanup: The sample is now ready for downstream processing, such as buffer exchange, trypsin digestion, and subsequent analysis by mass spectrometry.

Diagram: Experimental Workflow for Proteomics Sample Prep

Caption: Standard workflow for protein alkylation in proteomics.

Safety and Handling

This compound and related α-haloacetamides are hazardous compounds and must be handled with extreme care.[16]

-

Toxicity: These compounds are classified as toxic or fatal if swallowed or in contact with skin.[1][16] They can cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][17]

-

Handling: Avoid creating dust.[3] Do not eat, drink, or smoke in the handling area.[16] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not empty into drains.[1]

Conclusion

This compound is a potent and versatile chemical tool with significant applications in the life sciences. Its efficacy as a cysteine-reactive alkylating agent, driven by the unique properties of its iodine and fluorine substituents, makes it invaluable for probing protein function, inhibiting enzymes, and developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for harnessing its full potential in a safe and effective manner.

References

-

Anfinsen, C. B., & Haber, E. (1961). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. Journal of Biological Chemistry. [Link]

-

Taillefer, M., et al. (2018). Utilization of Unsymmetric Diaryliodonium Salts in α‐Arylation of α‐Fluoroacetoacetamides. Chemistry – A European Journal. [Link]

-

Parker, W. R., & Murphy, M. P. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Alkylating Agents. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

- Buck, J. S., & Ferry, C. W. (1947). U.S. Patent No. 2,416,607. Washington, DC: U.S.

-

UBPBio. (2020). Material Safety Data Sheet: 2-Iodoacetamide. Ubiquitin-Proteasome Biotechnologies (UBPBio), LLC. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem Compound Database. [Link]

-

Oncohema Key. (2016). Alkylating Agents. [Link]

-

Weerapana, E., et al. (2010). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Alkylating Agents. [Link]

-

Chem Service. (2016). Safety Data Sheet: 2-Fluoroacetamide. Chem Service, Inc. [Link]

-

ResearchGate. (2019). Cysteine reactivity surveyed by Iodoacetamide labeling. [Link]

-

Wikipedia. (n.d.). Fluoroacetamide. [Link]

-

Feliu, V., et al. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences. [Link]

-

Carroll, K. S., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]

Sources

- 1. ubpbio.com [ubpbio.com]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. bio.vu.nl [bio.vu.nl]

- 4. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 10. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Iodofluoroacetamide and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of key halogenated acetamides, compounds that serve as vital tools in biochemical research and as platforms for therapeutic development. We will delve into the established properties and applications of two prominent members of this class: Iodoacetamide and Fluoroacetamide. Drawing upon the distinct characteristics of these molecules, we will then explore the hypothetical attributes—from synthesis to potential applications—of 2-Iodo-2-Fluoroacetamide, a novel derivative at the intersection of their unique chemistries. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, reactivity, and utility of these powerful chemical agents.

Part 1: Iodoacetamide - The Quintessential Thiol-Reactive Probe

Iodoacetamide is a cornerstone reagent in protein chemistry, prized for its ability to selectively modify sulfhydryl groups. This reactivity makes it an indispensable tool for preventing disulfide bond formation in proteomics workflows and for probing the function of cysteine residues in enzymes.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 144-48-9 | [1] |

| Molecular Formula | C₂H₄INO | [1][2] |

| Molecular Weight | 184.96 g/mol | [1] |

| IUPAC Name | 2-Iodoacetamide | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water to 100 mM | [1] |

Mechanism of Action: Covalent Thiol Alkylation

Iodoacetamide's utility stems from its function as an alkylating agent. The carbon atom bonded to the iodine is electrophilic, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This proceeds via an SN2 reaction, forming a stable thioether bond and effectively capping the cysteine. This covalent modification is, for all practical purposes, irreversible under physiological conditions. The reaction also occurs with histidine residues, albeit at a much slower rate.[1]

Caption: Synthesis of fluoroacetamide via halogen exchange.

Mechanism of Toxicity: Lethal Synthesis

Fluoroacetamide itself is not the ultimate toxic agent. Upon ingestion, it is metabolized in the body, undergoing hydrolysis by an amidase to produce fluoroacetate. F[3]luoroacetate then enters the citric acid cycle (Krebs cycle) by being converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for converting citrate to isocitrate. This blockage leads to a massive accumulation of citrate, disrupting cellular respiration and energy production, ultimately leading to cell death. T[4]his process is often referred to as "lethal synthesis."

Caption: Metabolic pathway leading to fluoroacetamide-induced toxicity.

Applications and Safety

Due to its high and indiscriminate toxicity, fluoroacetamide was historically used as a rodenticide. H[5][3]owever, its use is now severely restricted or banned in many countries due to the significant risk to non-target species, including humans and pets. T[4]here is no known antidote, and exposure can lead to severe symptoms including convulsions, cardiac failure, and death, which may be delayed for several hours after exposure. H[6]andling of this compound requires extreme caution and specialized safety protocols.

Part 3: The Hypothetical 2-Iodo-2-Fluoroacetamide - A Novel Bifunctional Reagent?

While "Iodofluoroacetamide" is not a commercially available or well-documented compound, we can hypothesize the structure and potential utility of 2-iodo-2-fluoroacetamide based on established chemical principles. This molecule would feature both a fluorine and an iodine atom on the α-carbon, potentially creating a reagent with novel reactivity.

Proposed Structure and Predicted Properties

The proposed structure is F(I)CH-C(=O)NH₂ . The presence of two different halogens on the same carbon would likely result in interesting chemical properties. The electron-withdrawing nature of both fluorine and iodine would increase the electrophilicity of the α-carbon. However, iodine's superior leaving group ability would likely dominate its reactivity in nucleophilic substitution reactions.

Plausible Synthetic Strategies

A plausible synthetic route could involve the α-fluorination of iodoacetamide or the α-iodination of fluoroacetamide. Another approach could be the halo-decarboxylation of a suitable fluorinated and iodinated malonic acid derivative. Given the reactivity of the C-I bond, a direct iodination of fluoroacetamide might be a more feasible approach.

Caption: A hypothetical synthetic route to 2-iodo-2-fluoroacetamide.

Predicted Reactivity and Potential Applications

-

Enhanced Alkylating Agent: The primary reaction would likely still be the SN2 displacement of iodide by nucleophiles like cysteine thiols. The additional fluorine atom would increase the partial positive charge on the α-carbon, potentially making 2-iodo-2-fluoroacetamide a more potent and faster-acting alkylating agent than iodoacetamide. This could be advantageous in applications requiring rapid and complete alkylation.

-

Chemical Biology Probe: The presence of both iodine and fluorine opens up possibilities for use as a dual-purpose chemical probe. The iodine provides the reactive handle for covalent modification, while the fluorine could serve as a reporter for ¹⁹F-NMR studies, allowing for the investigation of protein dynamics and interactions in a native-like environment without the need for larger, more disruptive tags.

-

Drug Development Scaffold: Alkylating agents have a long history in cancer chemotherapy. W[6]hile highly speculative, a molecule like 2-iodo-2-fluoroacetamide could serve as a warhead for targeted covalent inhibitors. The modulated reactivity and the potential for unique metabolic pathways due to the C-F bond could offer a novel starting point for designing therapeutics that irreversibly bind to pathogenic proteins.

Conclusion

Iodoacetamide and fluoroacetamide, while structurally similar, exhibit vastly different chemical and biological properties that have led to their distinct applications in proteomics and toxicology. Iodoacetamide's targeted reactivity with thiols makes it an invaluable tool for protein chemists, while fluoroacetamide's metabolic conversion into a potent toxin serves as a lesson in lethal synthesis. The exploration of a hypothetical derivative, 2-iodo-2-fluoroacetamide, highlights a path for future research, where the combination of their unique halogen chemistries could lead to the development of novel, highly reactive probes and therapeutic agents. The synthesis and characterization of this and other multi-halogenated acetamides represent a compelling frontier for chemical biologists and drug discovery professionals.

References

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

-

Fluoroacetamide | FCH2CONH2 | CID 12542. PubChem, National Institutes of Health. [Link]

-

Alkylating antineoplastic agent. Wikipedia. [Link]

-

Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. PubMed. [Link]

-

List of Alkylating agents. Drugs.com. [Link]

-

The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

-

Fluoroacetamide. Grokipedia. [Link]

-

Fluoroacetamide. AERU, University of Hertfordshire. [Link]

-

Iodoacetamide | C2H4INO | CID 3727. PubChem, National Institutes of Health. [Link]

-

Fluoroacetamide. Wikipedia. [Link]

-

Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io. [Link]

Sources

- 1. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. grokipedia.com [grokipedia.com]

- 4. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scbt.com [scbt.com]

- 6. 2-(2-fluorophenyl)-N-iodoacetamide | C8H7FINO | CID 170236630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Solubility and Stability of Iodofluoroacetamide

Abstract

Iodofluoroacetamide (FICH₂CONH₂) is a halogenated amide of significant interest in fields ranging from biochemistry to materials science, primarily due to its potential as a reactive probe and building block. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is not widely documented in publicly available literature. This technical guide addresses this knowledge gap by providing a predictive analysis of the solubility and stability of this compound. By leveraging established principles of physical organic chemistry and drawing parallels with the well-characterized analogs, iodoacetamide and fluoroacetamide, this document offers researchers, scientists, and drug development professionals a foundational understanding of this compound's behavior. The guide includes predicted solubility profiles, detailed protocols for empirical determination of these properties, and a discussion of the factors influencing the stability of this compound under various conditions.

Introduction: The Rationale for a Predictive Approach

This compound presents a unique chemical structure, combining the high reactivity of an iodo-functional group with the stability conferred by a fluoro-substituent. This duality makes it a compelling molecule for applications such as the alkylation of proteins, where the iodo-group can serve as a leaving group in nucleophilic substitution reactions. The presence of fluorine, the most electronegative element, is known to significantly alter the physicochemical properties of organic molecules, often enhancing metabolic stability and modulating acidity.[1][2]

Despite its potential, there is a notable scarcity of experimental data on the solubility and stability of this compound. This guide, therefore, adopts a predictive and inferential approach. By examining the known properties of iodoacetamide and fluoroacetamide, we can construct a scientifically grounded hypothesis regarding the behavior of this compound. This approach provides a robust starting point for researchers, enabling informed decisions in experimental design and highlighting the necessary considerations for handling and storing this compound.

Predicted Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where the polarity of the solute and solvent are key determinants.[3]

Comparative Analysis with Analogs

To predict the solubility of this compound, we can analyze the properties of its constituent parts as represented in iodoacetamide and fluoroacetamide.

-

Iodoacetamide (ICH₂CONH₂): This compound is known to be soluble in water.[4] Its amide group can participate in hydrogen bonding, and while the iodo-group is large and hydrophobic, the overall molecule retains sufficient polarity to dissolve in aqueous solutions.

-

Fluoroacetamide (FCH₂CONH₂): This compound is highly soluble in water.[5][6] The small and highly electronegative fluorine atom can participate in hydrogen bonding and contributes to the overall polarity of the molecule.

Based on this, it is reasonable to predict that This compound will be soluble in water and other polar protic solvents . The presence of the amide group will facilitate hydrogen bonding with solvents like water and ethanol. However, the large, nonpolar iodine atom will likely reduce its aqueous solubility compared to fluoroacetamide. Conversely, the presence of both a fluorine and an iodine atom may enhance its solubility in a broader range of organic solvents compared to its non-halogenated counterpart, acetamide.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile for this compound, based on the properties of its analogs and general principles of solubility.

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Water | H₂O | Soluble | The amide group allows for hydrogen bonding. Polarity is expected to be sufficient for aqueous solubility, though likely less than fluoroacetamide due to the large iodine atom.[6] |

| Ethanol | C₂H₅OH | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the amide group. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A polar aprotic solvent that is a good solvent for a wide range of organic compounds.[7] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Another versatile polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Sparingly Soluble | A nonpolar solvent. The presence of the polar amide and fluoro- groups will likely limit solubility. |

| Hexanes | C₆H₁₄ | Insoluble | A nonpolar solvent, unlikely to dissolve the polar this compound molecule. |

Experimental Protocol for Determining Solubility

Objective: To empirically determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the saturated solutions.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

Predicted Stability Profile of this compound

The stability of this compound is a crucial consideration for its synthesis, storage, and application. Degradation can lead to loss of activity and the formation of undesirable byproducts. The presence of both a C-I and a C-F bond in the same molecule creates a unique stability profile.

Factors Influencing Stability

-

The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage. This lability is the basis for the use of iodoacetamide as an alkylating agent.[8] It is expected that this compound will also be reactive towards nucleophiles.

-

The Carbon-Fluorine Bond: In contrast, the C-F bond is the strongest single bond in organic chemistry.[2] This bond imparts significant thermal and chemical stability to fluorinated compounds.[1] The high electronegativity of fluorine can also influence the reactivity of adjacent functional groups through inductive effects.

-

pH: The stability of amides can be pH-dependent, with hydrolysis occurring under both acidic and alkaline conditions. For iodoacetamide, a slightly alkaline pH (8-9) is often used for cysteine alkylation to deprotonate the thiol group, making it more nucleophilic. It is likely that this compound will also be sensitive to pH.

-

Light: Iodo-compounds are often light-sensitive, and iodoacetamide is known to be unstable in the presence of light.[9] It is highly probable that this compound will also be photolabile and should be protected from light.

-

Temperature: While the C-F bond suggests good thermal stability, the lability of the C-I bond may lead to decomposition at elevated temperatures.

Predicted Stability and Degradation Pathways

Based on the above factors, the following stability profile for this compound can be predicted:

-

In Solution: Aqueous solutions of this compound are expected to have limited stability, similar to iodoacetamide.[10] It is recommended to prepare solutions fresh before use.[4]

-

Under Acidic/Basic Conditions: The amide linkage may undergo hydrolysis under strong acidic or basic conditions. The rate of hydrolysis is likely to be influenced by temperature.

-

In the Presence of Nucleophiles: The compound will likely be reactive towards nucleophiles, with the iodide ion acting as a leaving group. This is the basis for its potential use as an alkylating agent.

-

Thermal Stability: The compound is expected to be more thermally stable than iodoacetamide due to the presence of the C-F bond, but less stable than fluoroacetamide due to the C-I bond.

-

Photostability: this compound is predicted to be light-sensitive and should be stored in the dark.

A plausible degradation pathway in the presence of a nucleophile (e.g., a thiol group from a cysteine residue) is illustrated below.

Caption: Hypothetical SN2 reaction pathway for the alkylation of a thiol by this compound.

Experimental Protocol for Assessing Stability

Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, light) using a stability-indicating HPLC method.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Acids and bases for forced degradation (e.g., HCl, NaOH)

-

Thermostatically controlled ovens and water baths

-

Photostability chamber

-

HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

Procedure:

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in solutions of varying pH and incubate at different temperatures (e.g., 40°C, 60°C).

-

Thermal Stress: Store solid this compound and solutions at elevated temperatures in the dark.

-

Photostability: Expose solid and dissolved this compound to controlled light conditions in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Analyze the samples by the developed HPLC method to quantify the remaining amount of intact this compound and monitor the formation of degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constants.

-

Identify major degradation products, if possible, using techniques like LC-MS.

-

Practical Recommendations for Handling and Storage

Based on the predicted properties, the following recommendations are provided for the handling and storage of this compound:

-

Storage: Store solid this compound at low temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture.[10]

-

Solution Preparation: Prepare solutions fresh and immediately before use.[9][10] Protect solutions from light.

-

Alkylation Reactions: When used as an alkylating agent, perform reactions in the dark and at a controlled pH, likely slightly alkaline, to enhance specificity for cysteine residues.

-

Safety Precautions: As a halogenated organic compound and a potential alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

While experimental data on this compound remains scarce, a predictive analysis based on its structural analogs, iodoacetamide and fluoroacetamide, provides valuable insights into its likely solubility and stability. It is predicted to be a water-soluble, light-sensitive compound with reactivity characteristic of an alkylating agent. The presence of a fluorine atom is expected to confer a degree of thermal and chemical stability not present in iodoacetamide. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted properties. This document serves as a foundational resource for researchers, enabling them to approach the use of this compound with a greater understanding of its chemical nature and the necessary precautions for its handling and application.

References

-

G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]

-

Wikipedia. (2023). Organofluorine chemistry. Retrieved from [Link]

-

UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]

- Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/Iodoacetic Acid. In The Protein Protocols Handbook (pp. 37-39). Humana Press.

- Sechi, S., & Talamo, F. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(15), 3736–3742.

-

Wikipedia. (2023). Iodoacetamide. Retrieved from [Link]

- Crestfield, A. M., Stein, W. H., & Moore, S. (1963). The specific alkylation by iodoacetamide of histidine-12 in the active site of ribonuclease. The Journal of biological chemistry, 238(2), 618–624.

- Kutsuna, S., & Hori, H. (2008). Thermal degradation of haloacetic acids in water.

- Hains, P. G., Truscott, R. J., & Schey, K. L. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3443–3447.

- Chu, Y., & Plewa, M. J. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination.

- Chu, W. H., Gao, N., Yin, D. L., Krasner, S. W., & Mitch, W. A. (2010). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid.

-

AERU. (2025). Fluoroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

-

Bradley, J. C. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

- Chu, W. H., Gao, N., Deng, Y., Krasner, S. W., & Mitch, W. A. (2013). Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. Environmental science & technology, 47(4), 1956–1963.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ubpbio.com [ubpbio.com]

- 5. Fluoroacetamide [sitem.herts.ac.uk]

- 6. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Advent of the Halogenated Edge: A Technical History of Fluorinated Alkylating Agents in Drug Discovery

For decades, the blunt force of alkylating agents in cancer chemotherapy was a double-edged sword, effective yet notoriously indiscriminate. This technical guide delves into the fascinating history of a pivotal refinement in this class of therapeutics: the strategic incorporation of fluorine. We will explore the convergence of two distinct fields—the burgeoning world of organofluorine chemistry and the established principles of alkylating agent warfare on cancer cells—charting a course from foundational discoveries to the synthesis and rationale behind fluorinated alkylating agents.

The Two Pillars: A Foundation in Alkylating Agents and Organofluorine Chemistry

To appreciate the innovation of fluorinated alkylating agents, one must first understand the historical context of their parent fields.

The Legacy of Chemical Warfare: The Birth of Alkylating Agents

The story of alkylating agents as cancer therapeutics begins on the battlefields of World War I with the deployment of sulfur mustards ("mustard gas").[1][2] Post-war clinical observations of soldiers exposed to these agents revealed profound bone marrow suppression and lymphoid aplasia.[2] This destructive capability was repurposed for medicine, leading to the development of nitrogen mustards, the first of which, mechlorethamine (mustine), was synthesized and later secretly tested in the 1940s for the treatment of lymphomas.[1][3]

The mechanism of action of these classical alkylating agents involves the formation of a highly reactive aziridinium ion, which then covalently attaches an alkyl group to the DNA of cancer cells, primarily at the N7 position of guanine.[3][4] This alkylation can lead to DNA damage, cross-linking of DNA strands, and ultimately, apoptosis of the rapidly dividing cancer cells.[3] This era of chemotherapy was born out of a direct understanding of cytotoxicity, a legacy that would later be refined through chemical modification.[5]

The Rise of a "Magic" Atom: The Dawn of Organofluorine Chemistry

The journey of fluorine in organic chemistry is one of overcoming significant technical challenges. Elemental fluorine, a highly reactive and corrosive gas, was first isolated by Henri Moissan in 1886.[6] Early attempts to directly fluorinate organic compounds were often met with violent reactions and explosions. The breakthrough came with the pioneering work of Belgian chemist Frédéric Swarts in the 1890s. Swarts developed methods for introducing fluorine into organic molecules indirectly, using reagents like antimony trifluoride (SbF₃). This work laid the foundation for the controlled synthesis of a vast array of organofluorine compounds.[7]

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were quickly recognized.[8] These properties can profoundly influence the biological activity of a molecule by altering its metabolic stability, lipophilicity, and electronic characteristics.[8][9] The introduction of fluorinated compounds in medicine began to gain momentum, with the approval of the fluorinated corticosteroid, Fludrocortisone, in 1954, and the seminal anticancer drug 5-fluorouracil in 1957.[9]

The Convergence: Rationale for Fluorinating Alkylating Agents

The logical next step was to combine the potent cytotoxic effects of alkylating agents with the advantageous physicochemical properties conferred by fluorine. The primary rationales for developing fluorinated alkylating agents were:

-

Modulating Reactivity and Selectivity: The high electronegativity of fluorine can influence the electronic environment of the alkylating moiety. By withdrawing electron density, fluorine can decrease the reactivity of the nitrogen mustard, potentially leading to a more controlled and selective alkylation of tumor DNA over healthy tissue.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[9] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the drug's half-life could be extended, leading to improved pharmacokinetic profiles.

-

Improving Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[8] This is particularly relevant for reaching tumors in sanctuary sites like the central nervous system.

-

Altering Conformation and Binding: The introduction of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable interaction with its biological target.

Pioneering Syntheses: The Creation of Fluorinated Alkylating Agents

The translation of these theoretical advantages into tangible therapeutic candidates required innovative synthetic chemistry. Early efforts focused on incorporating fluorine into the backbones of well-established alkylating agents like cyclophosphamide.

Fluorinated Cyclophosphamide Analogues

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes to its active, alkylating form. This activation process offered an opportunity for modification.

One of the early examples of a fluorinated cyclophosphamide is 3-fluorocyclophosphamide. Its synthesis was achieved through the reaction of cyclophosphamide with trifluoromethylhypofluorite.

Experimental Protocol: Synthesis of 3-Fluorocyclophosphamide

-

Starting Material: Cyclophosphamide

-

Reagent: Trifluoromethylhypofluorite (CF₃OF)

-

Procedure: A solution of cyclophosphamide in a suitable solvent is treated with trifluoromethylhypofluorite at a controlled temperature. The reaction introduces a fluorine atom at the 3-position of the cyclophosphamide ring.

-

Purification: The product is purified using standard chromatographic techniques.

-

Characterization: The structure of 3-fluorocyclophosphamide is confirmed by spectroscopic methods, such as ³¹P-NMR spectroscopy.

Studies on 3-fluorocyclophosphamide revealed that the fluorine substituent significantly influenced its reactivity. The fluoro derivative was found to be reduced back to cyclophosphamide upon incubation with mouse liver slices. While it showed less anticancer activity compared to the parent compound in some models, this early work demonstrated the feasibility of synthesizing fluorinated analogues and opened the door for further investigation.

Another significant development was the synthesis of 6-trifluoromethylcyclophosphamide. The rationale behind this modification was to potentially increase the toxicity of the metabolic byproducts towards cancer cells.

Experimental Protocol: Synthesis of 6-Trifluoromethylcyclophosphamide

-

Objective: To synthesize 2-[bis(2-chloroethyl)amino]tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide.

-

Key Steps: The synthesis involves a multi-step process, likely starting from a trifluoromethyl-containing precursor that is then used to construct the oxazaphosphorine ring.

-

Metabolic Analysis: The metabolism of the synthesized compound was studied using rat liver microsomes, confirming the predicted formation of 4,4,4-trifluorocrotonaldehyde.

-

Biological Evaluation: The antitumor activity was assessed in various tumor models, including the ADJ/PC6 mouse tumor and the Walker 256 tumor in rats.

The therapeutic index of 6-trifluoromethylcyclophosphamide was found to be lower than that of cyclophosphamide, indicating a less favorable toxicity profile in the models tested. However, these pioneering studies were crucial in establishing synthetic routes to fluorinated alkylating agents and provided valuable insights into how fluorine substitution impacts their metabolism and biological activity.

Fluorinated Nitrogen Mustards

While the direct synthesis of fluorinated analogues of simple nitrogen mustards like mechlorethamine proved challenging due to the inherent reactivity of the mustard moiety, researchers have explored the incorporation of fluorine into more complex nitrogen mustard-containing structures. For instance, novel nitrogen mustard-based fluorophores have been synthesized for applications in cell imaging and to study their cytotoxic effects.[8] These compounds combine the alkylating function of the nitrogen mustard with the fluorescent properties of a fluorophore, allowing for the visualization of their subcellular localization.[8]

Mechanism of Action: The Fluorine Effect

The introduction of fluorine into an alkylating agent can modulate its mechanism of action in several ways:

-

Electronic Modulation of the Aziridinium Ion Formation: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nitrogen atom in a nitrogen mustard. This can slow down the rate of intramolecular cyclization to form the reactive aziridinium ion, potentially leading to a more controlled release of the alkylating species.

-

Impact on Metabolic Activation: In the case of prodrugs like cyclophosphamide, fluorine substitution can alter the rate and regioselectivity of metabolic activation by cytochrome P450 enzymes. This can lead to different pharmacokinetic and pharmacodynamic profiles.

-

Altered DNA Adduct Formation and Repair: While the primary site of alkylation remains the N7 of guanine, the electronic and steric properties of the fluorinated alkyl group could potentially influence the stability of the resulting DNA adduct and its recognition by DNA repair enzymes.

Conclusion and Future Perspectives

The journey of fluorinated alkylating agents represents a significant chapter in the history of medicinal chemistry. It exemplifies the power of rational drug design, where the fundamental principles of physical organic chemistry are applied to refine the therapeutic properties of existing drug classes. From the early, often challenging, synthetic endeavors to the more sophisticated modern approaches, the strategic incorporation of fluorine has provided a valuable tool to modulate the reactivity, metabolism, and efficacy of alkylating agents.

While many of the early fluorinated analogues did not surpass the clinical utility of their non-fluorinated parents, the knowledge gained from these studies has been invaluable. It has paved the way for the development of other fluorinated anticancer agents and has contributed to a deeper understanding of the structure-activity relationships of alkylating agents.[9] The legacy of this research continues to inspire the design of novel therapeutics with improved selectivity and reduced toxicity, carrying forward the ongoing quest for more effective and safer cancer treatments.

References

- Synthesis and Evaluation of 3-halocyclophosphamides and Analogous Compounds as Novel Anticancer "Pro-Prodrugs". PubMed.

- Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. (2021).

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). [Link]

-

Evolution of Nitrogen-Based Alkylating Anticancer Agents. (2021). [Link]

-

Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. (2021). [Link]

- Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and rel

-

Cyclophosphamide analogues: Synthesis, spectroscopic study, and antitumor activity of diazaphosphorinanes. (2025). [Link]

-

Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. (2018). [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). [Link]

-

Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia. (2020). [Link]

-

Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022). [Link]

- Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. PubMed.

-

Cyclophosphamide: Old Drug with Great Future. (2021). [Link]

-

Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. (2006). [Link]

- Development of novel alkylating drugs as anticancer agents. PubMed.

-

Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. (1979). [Link]

-

Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (2023). [Link]

-

Fighting cancer - the early years. (2008). [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). [Link]

- Alkyl

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). [Link]

-

Synthesis and antitumor properties of activated cyclophosphamide analogs. (1986). [Link]

-

Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2014). [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). [Link]

- Chemotherapy. Wikipedia.

-

Clinical and High-Dose Alkylating Agents. (2015). [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). [Link]

-

Chemotherapeutic Alkylating Agents in Cancer Treatment. (2013). [Link]

-

Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2025). [Link]

-

Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2020). [Link]

-

Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. (2019). [Link]

-

Alkylating Agents. (2016). [Link]

-

The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. (2020). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Theoretical Advantages of Iodofluoroacetamide (IFA) in Proteomics: A Perspective on Next-Generation Cysteine Alkylation

Abstract

In bottom-up proteomics, the complete and specific alkylation of cysteine residues is a cornerstone of sample preparation, preventing disulfide bond reformation and ensuring accurate peptide identification and quantification. For decades, iodoacetamide (IAA) has been the workhorse reagent for this purpose. However, its use is accompanied by known drawbacks, including off-target modifications of other amino acid residues, which can complicate data analysis and reduce overall peptide identification rates.[1][2][3] This guide introduces Iodofluoroacetamide (IFA), a structurally similar yet theoretically superior alternative. We will explore, from a mechanistic standpoint, the anticipated advantages of IFA, focusing on how the strategic incorporation of a fluorine atom is poised to enhance reaction kinetics, improve specificity, and ultimately yield higher quality proteomics data. This document is intended for researchers, scientists, and drug development professionals seeking to refine their proteomics workflows and overcome the limitations of classical alkylating agents.

The Imperative of Cysteine Alkylation in Proteomics

The primary goal of cysteine alkylation in a typical proteomics workflow is to irreversibly cap the thiol (-SH) group of cysteine residues after the reduction of disulfide bonds.[4] This critical step prevents the re-oxidation and formation of disulfide bridges, which would otherwise interfere with enzymatic digestion and complicate the resulting peptide mixture analyzed by mass spectrometry.[4][5] The ideal alkylating agent should exhibit rapid and complete reaction with cysteine thiols under physiological conditions while demonstrating minimal reactivity towards other nucleophilic sites within the protein, such as the N-terminus or the side chains of lysine, histidine, and methionine.[1][6]

Iodoacetamide (IAA) has been widely adopted due to its high reactivity.[7] It reacts with the deprotonated thiol group (thiolate) of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable S-carbamidomethyl-cysteine derivative.[4] However, this reactivity is not perfectly specific. Excess IAA is known to alkylate other residues, leading to a host of "off-target" modifications that can decrease the number of correctly identified peptides and introduce ambiguity into the results.[1][2][3]

Introducing this compound (IFA): A Theoretical Framework

This compound (ICHF-CONH₂) is a haloacetamide derivative that, while not yet widely adopted in mainstream proteomics, presents compelling theoretical advantages over its non-fluorinated counterpart, IAA. These advantages are rooted in the fundamental physicochemical properties of fluorine.

The Inductive Effect: Enhancing Reactivity and Specificity

The core theoretical advantage of IFA stems from the strong electron-withdrawing inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence adjacent to the carbonyl group and the α-carbon (the carbon bearing the iodine) significantly influences the electronic distribution within the molecule.

This inductive pull has two primary consequences:

-

Increased Electrophilicity: The α-carbon becomes more electron-deficient and, therefore, a more potent electrophile. This heightened electrophilicity should, in theory, accelerate the rate of the SN2 reaction with the cysteine thiolate nucleophile.

-

Stabilization of the Transition State: The electron-withdrawing nature of fluorine helps to stabilize the negatively charged transition state of the SN2 reaction, further lowering the activation energy and increasing the reaction rate.

A faster reaction can lead to shorter incubation times, reducing the overall sample preparation time and minimizing the risk of sample degradation.

The Reaction Mechanism: A Kinetic Perspective

The proposed reaction of IFA with a cysteine residue follows the same SN2 pathway as IAA. The thiolate anion attacks the α-carbon, displacing the iodide leaving group.

The key hypothesis is that the rate constant (k) for the IFA reaction will be significantly larger than for the IAA reaction. This allows for the use of lower concentrations of the alkylating agent or shorter reaction times to achieve complete cysteine modification, thereby minimizing unwanted side reactions.

Comparative Analysis: IFA vs. IAA

While direct experimental comparisons are not widely available in the literature, we can construct a theoretical comparison based on the known performance of IAA and the predicted behavior of IFA.

Off-Target Reactions: A Major Hurdle for IAA

Iodoacetamide is known to react with several other amino acid side chains, including:

-

Methionine: Alkylation of methionine is a significant issue, with some studies reporting that up to 80% of methionine-containing peptides can be modified.[3][8] This modification can interfere with peptide identification.

-

Lysine & N-Terminus: The amino groups of lysine side chains and the peptide N-terminus can also be alkylated.[1][6]

-

Histidine, Aspartate, Glutamate: These residues are also susceptible to modification, albeit typically to a lesser extent.[1]

The IFA Advantage: The Promise of Higher Fidelity

The enhanced reactivity of IFA could theoretically lead to greater specificity. By using a lower concentration of IFA for a shorter duration, it may be possible to achieve complete alkylation of the highly nucleophilic cysteine thiols before significant off-target reactions with less nucleophilic sites can occur. This creates a larger kinetic window to differentiate between on-target and off-target modifications.

Stability of the Alkylated Product

The bond formed by IAA, S-carbamidomethyl-cysteine, is generally stable. However, peptides with this modification at the N-terminus can undergo cyclization, resulting in a mass loss of 17 Da (loss of ammonia), which can complicate spectral interpretation.[9] The C-F bond is exceptionally strong. It is plausible that the resulting S-carbamidofluoromethyl-cysteine adduct formed by IFA would exhibit even greater chemical and thermal stability throughout the analytical workflow, including during collision-induced dissociation (CID) in the mass spectrometer.

Data Summary: Known IAA Performance vs. Theoretical IFA Performance

The following table summarizes the known issues with IAA and projects the potential improvements offered by IFA.

| Feature | Iodoacetamide (IAA) | This compound (IFA) (Theoretical) | Rationale for Improvement |

| Cysteine Alkylation Efficiency | High (>97%)[8] | Very High (>99%) | Increased electrophilicity of the α-carbon due to fluorine's inductive effect. |

| Reaction Speed | Fast | Faster | Lower activation energy for the SN2 reaction. |

| Methionine Alkylation | Significant (can affect up to 80% of Met-peptides)[3][8] | Reduced | Shorter reaction time and lower required concentration minimize exposure to less reactive nucleophiles. |

| N-terminus/Lysine Alkylation | Observed, can be significant[1] | Reduced | Improved kinetic discrimination between cysteine thiols and primary amines. |

| Adduct Stability | High, but N-terminal cyclization possible[9] | Very High | The high strength of the C-F bond enhances the overall stability of the modification. |

Proposed Experimental Protocol for IFA Alkylation

This protocol is a proposed starting point for optimizing the use of IFA, based on standard procedures for IAA.[10][11][12] Researchers should perform pilot experiments to determine the optimal concentration and incubation time for their specific sample types.

Materials

-

Protein Lysate in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound (IFA) solution (prepare fresh)

-

Quenching reagent (e.g., DTT)

-

Sequencing-grade trypsin

Step-by-Step Methodology

-

Protein Solubilization: Ensure the protein sample is fully denatured and solubilized in a buffer compatible with downstream digestion (e.g., 8 M Urea).

-

Reduction:

-

Add DTT to a final concentration of 5-10 mM.

-

Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation (Optimization Recommended):

-

Prepare a fresh stock solution of IFA (e.g., 200 mM in 50 mM Ammonium Bicarbonate). Protect from light.

-

Add IFA to the sample to a final concentration of 10-15 mM . This is lower than the typical 50-55 mM used for IAA, based on the assumption of higher reactivity.

-

Incubate in the dark at room temperature for 20-30 minutes .

-

-

Quenching:

-

Add DTT to a final concentration of 10-20 mM to quench any excess IFA.

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange/Dilution:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1 M, which is necessary for trypsin activity.

-

-

Enzymatic Digestion:

-

Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

-

Incubate overnight (12-16 hours) at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-